

Spectroscopic Profile of 4-(2-Hydroxyethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2-Hydroxyethyl)benzaldehyde**

Cat. No.: **B140590**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for **4-(2-Hydroxyethyl)benzaldehyde**, a versatile building block in organic synthesis.

This document presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(2-Hydroxyethyl)benzaldehyde**. Detailed experimental protocols for acquiring this data are also provided, offering a complete reference for the characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for **4-(2-Hydroxyethyl)benzaldehyde** (Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol) is summarized in the tables below. This information is critical for confirming the identity and purity of the compound in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.8 - 10.0	Singlet	1H	Aldehydic proton (-CHO)
7.8 - 7.9	Doublet	2H	Aromatic protons (ortho to -CHO)
7.3 - 7.4	Doublet	2H	Aromatic protons (ortho to -CH ₂ CH ₂ OH)
3.8 - 3.9	Triplet	2H	Methylene protons (-CH ₂ OH)
2.8 - 2.9	Triplet	2H	Methylene protons (Ar-CH ₂)
~2.5 (variable)	Singlet (broad)	1H	Hydroxyl proton (-OH)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~192	Aldehydic Carbonyl Carbon (-CHO)
~145	Aromatic Carbon (C-CH ₂ CH ₂ OH)
~135	Aromatic Carbon (C-CHO)
~130	Aromatic Carbons (CH, ortho to -CHO)
~129	Aromatic Carbons (CH, ortho to -CH ₂ CH ₂ OH)
~63	Methylene Carbon (-CH ₂ OH)
~39	Methylene Carbon (Ar-CH ₂)

Table 3: IR Spectroscopic Data (Typical Absorption Ranges)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3500 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
2850 - 2750	Weak	C-H stretch (aldehyde)
1700 - 1680	Strong	C=O stretch (aldehyde)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1250 - 1000	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry Data

m/z	Interpretation
151	[M+H] ⁺ (protonated molecule) [1]
150	[M] ⁺ (molecular ion)
131	[M-H ₂ O] ⁺
121	[M-CHO] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are tailored for the analysis of an aromatic aldehyde like **4-(2-Hydroxyethyl)benzaldehyde**.

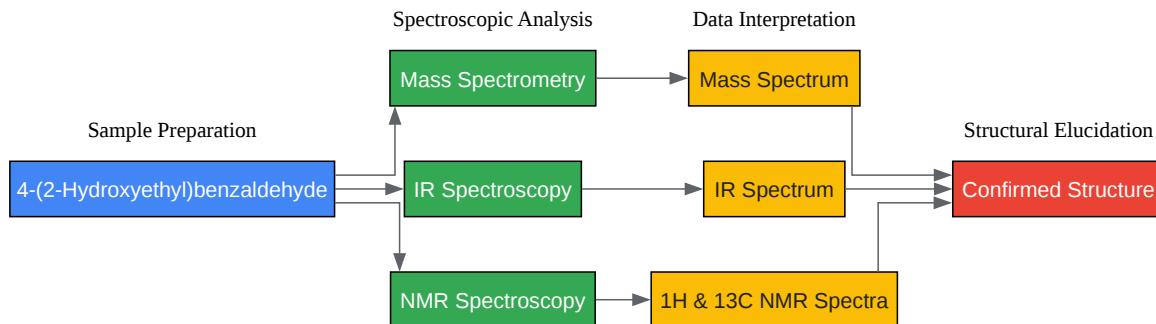
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(2-Hydroxyethyl)benzaldehyde** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect the chemical shift of the hydroxyl proton.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of approximately -1 to 12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid Film: If the sample is a solid, a thin film can be cast onto a KBr plate by dissolving a small amount of the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.
 - KBr Pellet: Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-(2-Hydroxyethyl)benzaldehyde** into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique.
 - Electron Ionization (EI): This hard ionization technique is useful for obtaining fragmentation patterns that aid in structural elucidation.
 - Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are preferred for determining the molecular weight as they typically produce a prominent molecular ion or protonated molecule peak with minimal fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **4-(2-Hydroxyethyl)benzaldehyde** is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic characterization of **4-(2-Hydroxyethyl)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Hydroxyethyl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140590#spectroscopic-data-of-4-2-hydroxyethyl-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com